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Compound of Interest

Compound Name:
4-N-methyl-5-nitropyrimidine-2,4-

diamine

Cat. No.: B189754 Get Quote

CAS Number: 5096-83-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-N-methyl-5-nitropyrimidine-2,4-
diamine, a substituted nitropyrimidine of interest in medicinal chemistry and drug discovery.

Due to the limited availability of specific experimental data for this compound, this guide

leverages information from structurally similar molecules to provide a representative

understanding of its synthesis, potential biological activities, and relevant experimental

protocols.

Chemical Properties
Property Value Source

CAS Number 5096-83-3 Internal Verification

Molecular Formula C₅H₇N₅O₂ Calculated

Molecular Weight 169.14 g/mol Calculated

IUPAC Name
N⁴-methyl-5-nitro-2,4-

pyrimidinediamine
IUPAC Nomenclature

Canonical SMILES
CNC1=NC(=NC=C1--INVALID-

LINK--[O-])N
Calculated
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Synthesis
A plausible synthetic route for 4-N-methyl-5-nitropyrimidine-2,4-diamine can be

conceptualized based on established methods for the synthesis of substituted 2,4-

diaminopyrimidines and N-methylation of amines. A representative two-step synthesis is

outlined below.

Experimental Protocol: Synthesis of 4-N-methyl-5-
nitropyrimidine-2,4-diamine (Analog-Based)
This protocol is a representative procedure based on the synthesis of similar N-substituted 2,4-

diamino-5-nitropyrimidines.

Step 1: Synthesis of 2,4-diamino-5-nitropyrimidine

A common precursor, 2,4-diamino-5-nitropyrimidine, can be synthesized via the nitration of 2,4-

diaminopyrimidine.

Materials: 2,4-diaminopyrimidine, Fuming Nitric Acid, Sulfuric Acid, Ice.

Procedure:

To a stirred solution of sulfuric acid, cooled in an ice bath, slowly add 2,4-

diaminopyrimidine.

Maintain the temperature below 10°C and add fuming nitric acid dropwise.

After the addition is complete, continue stirring at low temperature for 2-3 hours.

Carefully pour the reaction mixture onto crushed ice.

Neutralize the solution with a suitable base (e.g., ammonium hydroxide) to precipitate the

product.

Filter the solid, wash with cold water, and dry under vacuum to yield 2,4-diamino-5-

nitropyrimidine.

Step 2: N-methylation of 2,4-diamino-5-nitropyrimidine
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A general method for the N-methylation of amines using dimethyl sulfoxide (DMSO) and formic

acid can be adapted for this step.[1][2]

Materials: 2,4-diamino-5-nitropyrimidine, Dimethyl Sulfoxide (DMSO), Formic Acid,

Triethylamine.

Procedure:

In a pressure tube, combine 2,4-diamino-5-nitropyrimidine, formic acid, and triethylamine.

Bubble argon through the mixture for 15 minutes.

Add DMSO to the mixture.

Seal the pressure tube and heat at a suitable temperature (e.g., 150°C) for 12-48 hours.

Caution: Pressure will build up.

After cooling to room temperature, basify the reaction mixture with a NaOH solution.

Extract the product with an organic solvent (e.g., CH₂Cl₂).

Wash the organic layers with brine and dry over anhydrous sodium sulfate.

Remove the solvent under reduced pressure and purify the crude product by a suitable

method (e.g., column chromatography) to obtain 4-N-methyl-5-nitropyrimidine-2,4-
diamine.
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Step 1: Nitration

Step 2: N-Methylation

2,4-Diaminopyrimidine
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Proposed synthesis workflow for 4-N-methyl-5-nitropyrimidine-2,4-diamine.

Potential Biological Activity and Mechanism of
Action
While specific biological data for 4-N-methyl-5-nitropyrimidine-2,4-diamine is not readily

available, the activities of related 2,4-diaminopyrimidine and nitro-heterocyclic compounds

suggest several potential areas of interest for researchers.

Inhibition of Dihydrofolate Reductase (DHFR)
Substituted 2,4-diaminopyrimidines are a well-known class of dihydrofolate reductase (DHFR)

inhibitors.[3][4] DHFR is a crucial enzyme in the folate metabolic pathway, essential for the

synthesis of nucleic acids and some amino acids. Inhibition of DHFR can disrupt DNA

synthesis and cell proliferation, making it a target for antimicrobial and anticancer agents.

Inhibition of Cyclin-Dependent Kinases (CDKs)
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Certain N²-substituted 2,4-diamino-5-nitrosopyrimidines have been identified as potent and

selective inhibitors of cyclin-dependent kinase 2 (CDK2).[5] CDK2 is a key regulator of the cell

cycle, and its inhibition can lead to cell cycle arrest and apoptosis, representing a potential

strategy for cancer therapy.

Antimicrobial Activity via DNA Damage
Nitro-heterocyclic compounds are known to exert antimicrobial effects through a mechanism

involving the reduction of the nitro group to form reactive nitroso and hydroxylamine

intermediates. These reactive species can damage cellular macromolecules, with DNA being a

primary target.[6] This can lead to mutations and cell death in susceptible microorganisms.

DHFR Inhibition CDK Inhibition Antimicrobial Activity

4-N-methyl-5-nitropyrimidine-
2,4-diamine

Dihydrofolate Reductase
(DHFR)

Inhibits

Cyclin-Dependent Kinase 2
(CDK2)

Potentially Inhibits

Nitro Group Reduction

Undergoes

Inhibition of
DNA Synthesis

Cell Proliferation
Arrest

Cell Cycle Arrest

Apoptosis

Reactive Nitroso/
Hydroxylamine Species

DNA Damage

Microbial Cell Death

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/27355194/
https://pubmed.ncbi.nlm.nih.gov/330809/
https://www.benchchem.com/product/b189754?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189754?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Potential mechanisms of action for 4-N-methyl-5-nitropyrimidine-2,4-diamine.

Representative Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for
Purity Assessment (Analog-Based)
This protocol is adapted from a validated method for the analysis of nitroaromatic compounds

and can be used as a starting point for developing a specific method for 4-N-methyl-5-
nitropyrimidine-2,4-diamine.[7]

Parameter Condition

Column
C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5

µm)

Mobile Phase

Isocratic mixture of acetonitrile and water (e.g.,

60:40 v/v). The exact ratio may need

optimization.

Flow Rate 1.0 mL/min

Detection

UV at a suitable wavelength (e.g., 254 nm or a

wavelength of maximum absorbance for the

compound)

Injection Volume 10 µL

Column Temperature Ambient or controlled (e.g., 25°C)

Sample Preparation:

Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol)

at a concentration of 1 mg/mL.

Prepare working standards by diluting the stock solution with the mobile phase to desired

concentrations.

Filter all solutions through a 0.45 µm syringe filter before injection.
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General workflow for HPLC analysis.

Conclusion
4-N-methyl-5-nitropyrimidine-2,4-diamine is a compound with potential for further

investigation in drug discovery, particularly in the areas of antimicrobial and anticancer

research. While specific data for this molecule is limited, the information available for related

compounds provides a strong foundation for future studies. The synthetic and analytical

methods outlined in this guide, although based on analogs, offer practical starting points for

researchers. Further investigation into the biological activities and mechanisms of action of this

specific compound is warranted to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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